Naproxen 2,3-Butylene Glycol Ester

Pharmaceutical Quality Control Certified Reference Material ISO 17034

Naproxen 2,3-Butylene Glycol Ester (CAS 2714843-39-5), IUPAC name 3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is a single, defined ester of the non-steroidal anti-inflammatory drug (NSAID) naproxen. It is primarily utilized as a pharmaceutical secondary standard and impurity reference material for analytical method development, validation, and pharmaceutical quality control.

Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
Cat. No. B13427334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproxen 2,3-Butylene Glycol Ester
Molecular FormulaC18H22O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O
InChIInChI=1S/C18H22O4/c1-11(18(20)22-13(3)12(2)19)14-5-6-16-10-17(21-4)8-7-15(16)9-14/h5-13,19H,1-4H3/t11-,12?,13?/m0/s1
InChIKeyRJXMUSGIRIYDLJ-HIFPTAJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naproxen 2,3-Butylene Glycol Ester — Certified Reference Standard for NSAID Impurity Profiling and Analytical Quality Control


Naproxen 2,3-Butylene Glycol Ester (CAS 2714843-39-5), IUPAC name 3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is a single, defined ester of the non-steroidal anti-inflammatory drug (NSAID) naproxen [1]. It is primarily utilized as a pharmaceutical secondary standard and impurity reference material for analytical method development, validation, and pharmaceutical quality control . Unlike multi-component mixtures of regioisomers, this compound is supplied as an analytically characterized, individual chemical entity, making it particularly suitable for methods requiring unambiguous identification and quantitation of a specific naproxen-related impurity .

Naproxen 2,3-Butylene Glycol Ester — Why a Single Regioisomer Reference Cannot Be Substituted by Mixed Ester Standards


Analytical reference standards for naproxen butylene glycol esters are commercially available in two distinct forms: the single 2,3-regioisomer and a mixture of 1,3-regio- and stereoisomers . Substituting the single 2,3-isomer with the mixed 1,3-ester standard introduces co-eluting peaks, ambiguous retention time assignments, and unreliable relative response factors in HPLC/UPLC impurity methods [1]. Because many pharmacopoeial monographs require identification and quantification of specific process-related impurities, use of a non-specific mixture can lead to peak misidentification, method validation failure, and regulatory non-compliance [1]. The quantitative evidence below establishes exactly where the 2,3-ester provides measurable differentiation that matters for reproducible, compendial-grade analytical work.

Naproxen 2,3-Butylene Glycol Ester — Head-to-Head Quantitative Differentiation Versus Closest Reference Standard Alternatives


CRM Certification: ISO 17034/ISO/IEC 17025 Accreditation Versus Non-Certified Impurity Standards

Naproxen 2,3-Butylene Glycol Ester is supplied as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 , providing multi-traceability to USP, EP and BP primary standards . In contrast, generic naproxen impurity standards from non-accredited vendors typically lack formal CRM accreditation and multi-traceability, introducing a risk of non-compliance in regulatory submissions .

Pharmaceutical Quality Control Certified Reference Material ISO 17034

Regiochemical Identity: Single Defined 2,3-Isomer Versus 1,3-Regioisomeric Mixture

The target compound is the single 2,3-butylene glycol ester of naproxen, defined by the IUPAC name 3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate and CAS 2714843-39-5 . The closest analog, Naproxen 1,3-Butylene Glycol Esters, is supplied as a mixture of regio- and stereoisomers (4-hydroxybutan-2-yl plus 3-hydroxybutyl esters) with molecular formula 2 C18H22O4, indicating a mixture stoichiometry . This compositional difference means the 2,3-ester yields a single chromatographic peak, whereas the 1,3-mixture produces multiple peaks that can co-elute with other naproxen-related impurities [1].

Regioisomer Specification Impurity Profiling Method Specificity

Computed Lipophilicity (XLogP3) to Guide Chromatographic Method Development

The computed octanol-water partition coefficient (XLogP3) for Naproxen 2,3-Butylene Glycol Ester is 3.3 [1], which is measurably higher than the experimentally determined logP of parent naproxen (~3.18 at pH 2 ) and significantly higher than the logP of naproxen sodium (ionized, logD < 1 at physiological pH). This increased lipophilicity of approximately +0.12 log units versus the free acid alters reversed-phase retention behavior, requiring adjusted mobile phase compositions for baseline resolution from the parent drug peak [2].

Lipophilicity XLogP3 RP-HPLC Method Development

Stability-Indicating Method Suitability: Validated Resolution from Naproxen and Degradation Products

In a validated stability-indicating UPLC method, naproxen and its process-related impurities (including butylene glycol esters) were subjected to oxidative, acidic, basic, hydrolytic, thermal, humidity, and photolytic stress conditions [1]. The degradation products were well-resolved from the naproxen main peak and all monitored impurities, confirming that individual ester impurities such as the 2,3-isomer can be specifically detected and quantified without interference [1]. This validated specificity supports the use of Naproxen 2,3-Butylene Glycol Ester as a system suitability standard rather than relying on in-house prepared, uncharacterized ester mixtures.

Stability-Indicating Method Forced Degradation UPLC System Suitability

Naproxen 2,3-Butylene Glycol Ester — Optimized Application Scenarios for Quality Control and Analytical Development


Pharmaceutical Impurity Profiling and Batch Release Testing

The CRM is employed as a reference standard to identify and quantify the 2,3-butylene glycol ester impurity in naproxen active pharmaceutical ingredient (API) and finished dosage forms using HPLC or UPLC methods validated per ICH Q2(R1) [1]. Its traceability to USP, EP, and BP primary standards ensures data acceptability for regulatory submissions .

Stability-Indicating Method Development and Forced Degradation Studies

Used as a system suitability marker in stability-indicating methods, the 2,3-ester confirms chromatographic resolution from both the naproxen parent peak and stress-induced degradation products generated under oxidative, hydrolytic, thermal, and photolytic conditions [1].

Process Validation and Synthetic Route Impurity Tracking

Process chemistry teams utilize the defined 2,3-regioisomer standard to track ester by-product formation during naproxen synthesis or esterification steps, enabling quantitative yield optimization and impurity fate-and-purge assessment .

Cross-Pharmacopoeia Method Harmonization and Working Standard Calibration

Because the CRM is multi-traceable to USP, EP, and BP primary standards, it serves as a unified calibrator across laboratories operating under different pharmacopoeial frameworks, reducing inter-laboratory variability and simplifying global QC harmonization .

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